Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-
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Overview
Description
Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]- is a complex organic compound with the molecular formula C29H38N2O . This compound is known for its unique structure, which includes a cyclohexanone core with two diethylamino-substituted phenyl groups attached via methylene bridges. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]- typically involves the condensation of cyclohexanone with 4-(diethylamino)benzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in electrophilic substitution reactions due to the presence of the diethylamino groups. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]- has a wide range of scientific research applications . In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. Additionally, the compound is used in industrial applications, such as the development of dyes and pigments, due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways . The diethylamino groups in the compound can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets involved depend on the specific context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]- can be compared with other similar compounds, such as Cyclohexanone, 2,6-bis[[4-(diphenylamino)phenyl]methylene]- . While both compounds share a cyclohexanone core and methylene bridges, the presence of different substituents (diethylamino vs. diphenylamino) imparts unique chemical and physical properties. These differences can affect their reactivity, stability, and applications in various fields.
Properties
Molecular Formula |
C28H36N2O |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H36N2O/c1-5-29(6-2)26-16-12-22(13-17-26)20-24-10-9-11-25(28(24)31)21-23-14-18-27(19-15-23)30(7-3)8-4/h12-21H,5-11H2,1-4H3/b24-20+,25-21+ |
InChI Key |
LIFWPLOFXPGAJJ-CTWPWMDCSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(CC)CC)/CCC2)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(CC)CC)C2=O |
Origin of Product |
United States |
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